methyl (2Z)-2-hydroxy-4-oxopent-2-enoate
Description
Pillars of Synthesis: α,β-Unsaturated Carbonyl Compounds and Enol Esters
Alpha,beta-unsaturated carbonyl compounds are a cornerstone of organic synthesis, prized for their dual reactivity. researchgate.net The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the β-carbon. researchgate.net This versatility makes them invaluable precursors for the construction of a wide array of more complex molecules. researchgate.netcdnsciencepub.commasterorganicchemistry.com They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net
Enol esters, on the other hand, are considered as protected forms of enols or enolates and are highly versatile intermediates in their own right. chemrxiv.org They can participate in a variety of transformations, including cross-coupling reactions, hydrogenations, and polymerizations. libretexts.org The generation of enol esters from alkynes and carboxylic acids is an atom-economical process that has garnered significant attention. researchgate.net
The combination of these two functionalities in one molecule, as seen in methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, which can be viewed as a β-keto enol ester, creates a platform with a rich and tunable reactivity. The inherent keto-enol tautomerism of the β-keto ester system adds another layer of complexity and synthetic potential. researchgate.netmasterorganicchemistry.com
Structure
2D Structure
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl (Z)-2-hydroxy-4-oxopent-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3,8H,1-2H3/b5-3- |
InChI Key |
MDDGCJKFWXCCGN-HYXAFXHYSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C(=O)OC)\O |
Canonical SMILES |
CC(=O)C=C(C(=O)OC)O |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Methyl 2z 2 Hydroxy 4 Oxopent 2 Enoate
Fundamental Reaction Types
The secondary hydroxyl group in methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is susceptible to oxidation to a ketone, which would yield methyl 2,4-dioxopent-2-enoate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the other functional groups.
Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based reagents like the Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The general transformation is depicted below:
Figure 1: General oxidation of the hydroxyl group in this compound.
| Oxidizing Agent | Typical Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild oxidant, often used for selective oxidation of alcohols. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild and selective, avoids the use of heavy metals. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | High-yielding and avoids heavy metals, but requires cryogenic temperatures. |
The ketone group at the 4-position of this compound can be selectively reduced to a secondary alcohol, affording methyl (2Z)-2,4-dihydroxy-4-oxopent-2-enoate. The choice of reducing agent is critical to achieve chemoselectivity, as the ester and the α,β-unsaturated double bond could also be susceptible to reduction under certain conditions.
Hydride-based reducing agents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is often used for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester.
Figure 2: General reduction of the ketone functionality in this compound.
| Reducing Agent | Typical Conditions | Expected Product |
| Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol, 0 °C to rt | Selective reduction of the ketone to a hydroxyl group. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, -78 °C to rt | Reduction of both the ketone and the ester group. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | Can selectively reduce the ester to an aldehyde at low temperatures. |
The methyl ester functionality of the molecule can undergo nucleophilic acyl substitution reactions. The most common of these is hydrolysis, which can be catalyzed by either acid or base. wikipedia.orglibretexts.org
Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. wikipedia.orglibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, leading to the formation of a carboxylate salt. wikipedia.orgmasterorganicchemistry.com Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid. masterorganicchemistry.com
Transesterification, the conversion of one ester to another, is also a possibility. This reaction is typically acid- or base-catalyzed and involves reacting the parent ester with an excess of another alcohol.
Figure 3: General nucleophilic substitution at the ester group.
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | (2Z)-2-hydroxy-4-oxopent-2-enoic acid and methanol |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | (2Z)-2-hydroxy-4-oxopent-2-enoic acid and methanol |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | This compound and methanol |
Advanced Reaction Pathways and Mechanisms
Beyond the fundamental reactions of its individual functional groups, the conjugated system in this compound allows for more complex and synthetically valuable transformations.
The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. A wide range of nucleophiles can be employed in this reaction, including enolates, Gilman reagents (lithium diorganocuprates), amines, and thiols.
The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the 1,4-addition product. The general mechanism involves the attack of the nucleophile on the electron-deficient β-carbon.
Figure 4: General Michael addition to this compound.
| Michael Donor (Nucleophile) | Typical Reagents/Conditions | Product Type |
| Gilman Reagents (R₂CuLi) | Diethyl ether, -78 °C | Alkylated product at the β-position. |
| Enolates | Ketone/Ester + Base (e.g., LDA) | 1,5-dicarbonyl compound. |
| Amines (R₂NH) | Protic or aprotic solvent | β-amino ketone. |
| Thiols (RSH) | Base catalyst (e.g., Et₃N) | β-thioether ketone. |
The presence of multiple functional groups in close proximity allows for the possibility of intramolecular cyclization reactions. For instance, under basic conditions, the enolate of the ketone could potentially attack the ester carbonyl, leading to a Dieckmann-type condensation. However, the stereochemistry and ring strain of the resulting cyclic product would be critical factors in determining the feasibility of such a reaction.
Alternatively, the hydroxyl group could act as an intramolecular nucleophile. For example, under certain conditions, it might add to the activated double bond in an intramolecular Michael addition, forming a cyclic ether. The regioselectivity of such a cyclization would depend on the relative stability of the possible ring sizes (e.g., 5-membered vs. 6-membered ring formation). The reaction of methyl vinyl ketone with dimethyl malonate in the presence of potassium carbonate can lead to a cyclized β-hydroxyketo ester. nih.gov
Cascade and Multi-Component Reactions Involving this compound
This compound is a versatile building block in organic synthesis, particularly in cascade and multi-component reactions (MCRs) for the construction of complex heterocyclic scaffolds. arkat-usa.orgnih.gov Its inherent functionality, featuring a β-keto-enol system, a Michael acceptor, and an ester group, allows for a sequence of intramolecular reactions to proceed in a single pot, enhancing synthetic efficiency. arkat-usa.orgnih.gov
One prominent application of this compound is in the synthesis of pyran derivatives. For instance, in the presence of a suitable catalyst, it can undergo a cascade reaction initiated by a Michael addition of a nucleophile to the activated double bond. The resulting enolate can then participate in an intramolecular cyclization, leading to the formation of a substituted pyran-4-one ring system. researchgate.netresearchgate.net The reaction pathway is often influenced by the nature of the reactants and the reaction conditions.
Multi-component reactions involving this compound, an aldehyde, and a nitrogen source can lead to the formation of complex nitrogen-containing heterocycles. organic-chemistry.orgmdpi.com A plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the keto-enol tautomer, followed by a Michael addition of the nitrogen nucleophile and subsequent cyclization. mdpi.com These MCRs provide a rapid and atom-economical route to diverse molecular architectures. nih.gov
The following table summarizes potential cascade and multi-component reactions involving this compound for the synthesis of various heterocyclic systems.
| Reaction Type | Reactants | Product Class | Potential Mechanism |
| Cascade Annulation | Nucleophile (e.g., malononitrile) | Substituted Pyrans | Michael addition followed by intramolecular cyclization. |
| Multi-component Reaction | Aldehyde, Amine/Ammonia | Dihydropyridines | Knoevenagel condensation, Michael addition, cyclization. |
| Domino Reaction | Activated Alkyne | Fused Heterocycles | Michael addition, intramolecular cyclization, rearrangement. |
Stereochemical Outcomes and Diastereoselectivity in Reactions
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The generation of new stereocenters during cascade and multi-component reactions necessitates control over diastereoselectivity.
In Michael additions to the α,β-unsaturated system of this compound, the approach of the nucleophile can be influenced by the existing stereochemistry of the molecule and the reaction conditions. The use of chiral catalysts or auxiliaries can induce facial selectivity, leading to the preferential formation of one diastereomer over the other. The diastereoselectivity of such reactions can often be rationalized by considering the transition state models, where steric and electronic factors dictate the preferred mode of attack.
For instance, in aza-Michael additions, the formation of syn or anti products can be controlled by the choice of catalyst and solvent. arkat-usa.org The relative stereochemistry of the newly formed stereocenters is often determined in the bond-forming step and can be influenced by hydrogen bonding or other non-covalent interactions.
The table below illustrates the potential for diastereoselectivity in key reactions of this compound.
| Reaction | Key Factors Influencing Diastereoselectivity | Potential Outcomes |
| Michael Addition | Chiral catalyst, solvent, temperature | Enantiomerically enriched products |
| Aldol (B89426) Reaction | Lewis acid catalyst, substrate control | Syn or anti aldol adducts |
| Cycloaddition | Chiral auxiliary, reaction conditions | Diastereomerically pure cycloadducts |
Tautomerism and Conformational Dynamics
Keto-Enol Tautomerism of this compound
This compound exists as an equilibrium mixture of keto and enol tautomers. mdpi.com The enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring-like structure. researchgate.net This chelation significantly influences the chemical and physical properties of the compound. researchgate.net
The keto form possesses a chiral center, while the enol form is achiral. The interconversion between these two forms is typically rapid, and the position of the equilibrium is sensitive to various factors. asu.edu
Factors Influencing Tautomeric Equilibria
The position of the keto-enol equilibrium of this compound is influenced by several factors, including the solvent, temperature, and concentration. researchgate.netscispace.com
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. researchgate.net In nonpolar solvents, the enol form is generally favored due to the stability conferred by the intramolecular hydrogen bond. mdpi.com In polar protic solvents, the solvent molecules can form hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. researchgate.netresearchgate.net Polar aprotic solvents can also disrupt the intramolecular hydrogen bond of the enol form, favoring the keto form. mdpi.com
The following table provides a qualitative overview of the expected effect of different solvents on the keto-enol equilibrium of this compound.
| Solvent | Solvent Type | Expected Predominant Tautomer | Rationale |
| Hexane | Nonpolar | Enol | Intramolecular H-bonding is favored. |
| Chloroform | Nonpolar | Enol | Intramolecular H-bonding is favored. mdpi.com |
| Acetone (B3395972) | Polar Aprotic | Keto | Disruption of intramolecular H-bond. |
| DMSO | Polar Aprotic | Keto | Strong H-bond acceptor, disrupts intramolecular H-bond. mdpi.com |
| Methanol | Polar Protic | Keto | Solvent H-bonds stabilize the keto form. researchgate.net |
| Water | Polar Protic | Keto | Strong H-bonding with the keto form. researchgate.net |
Temperature Effects: An increase in temperature generally favors the keto form. The intramolecular hydrogen bond in the enol form is entropically disfavored, and at higher temperatures, the entropic contribution to the free energy becomes more significant.
Spectroscopic Elucidation of Tautomeric Forms
The keto and enol tautomers of this compound can be distinguished and quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.comasu.eduresearchgate.net
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for studying keto-enol tautomerism. nih.gov The chemical shifts of the protons and carbons are distinct for each tautomer. In the ¹H NMR spectrum, the enol form is characterized by a signal for the enolic proton, typically in the range of 12-16 ppm, due to the strong intramolecular hydrogen bond. The vinyl proton of the enol form appears in the region of 5-6 ppm. The keto form shows characteristic signals for the methylene protons adjacent to the carbonyl group. asu.edu
IR Spectroscopy: The vibrational frequencies observed in an IR spectrum can also differentiate between the keto and enol forms. The enol form exhibits a broad O-H stretching band due to the intramolecular hydrogen bond, typically in the region of 3200-2500 cm⁻¹. The C=O stretching frequency of the conjugated carbonyl group in the enol form is observed at a lower wavenumber (around 1650 cm⁻¹) compared to the non-conjugated ketone and ester carbonyl groups of the keto form (around 1720-1740 cm⁻¹). mdpi.com
The table below summarizes the characteristic spectroscopic data for the keto and enol forms of a typical β-keto ester.
| Spectroscopic Technique | Keto Form | Enol Form |
| ¹H NMR | α-CH₂ protons (~3.5 ppm) | Enolic OH (~12-16 ppm), Vinylic CH (~5-6 ppm) |
| ¹³C NMR | Ketonic C=O (~200 ppm), Ester C=O (~170 ppm) | Enolic C-O (~180-190 ppm), Vinylic C=C (~90-100 ppm) |
| IR Spectroscopy | C=O stretch (ketone, ~1720 cm⁻¹), C=O stretch (ester, ~1740 cm⁻¹) | Broad O-H stretch (3200-2500 cm⁻¹), C=O stretch (conjugated, ~1650 cm⁻¹) |
Computational and Theoretical Studies on Methyl 2z 2 Hydroxy 4 Oxopent 2 Enoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the behavior of electrons within the molecule, which in turn governs its structure, stability, and reactivity.
For methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms. semanticscholar.orgmdpi.comanalis.com.my These calculations provide a detailed picture of the molecule's architecture and thermodynamic stability. The process involves starting with an initial guess of the geometry and iteratively refining it until the lowest energy state (the optimized structure) is found. mdpi.com
Table 1: Illustrative Data from a DFT Geometry Optimization
This table represents the type of data obtained from DFT calculations for molecular geometry. The values are hypothetical for illustrative purposes.
| Parameter | Atom 1 | Atom 2 | Calculated Value |
| Bond Length | C1 | C2 | 1.34 Å |
| Bond Length | C2 | O1 | 1.35 Å |
| Bond Angle | C1 | C2 | C3 |
| Dihedral Angle | H | C1 | C2 |
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exist in different tautomeric forms, primarily through keto-enol tautomerism involving the ketone and enol groups. Computational methods are crucial for determining the relative stability of these tautomers.
By calculating the total electronic energy of each tautomer using methods like DFT, the energy difference (ΔE) between them can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and therefore more abundant form at equilibrium. Factors such as intramolecular hydrogen bonding and the polarity of the solvent can significantly influence the relative energies and the equilibrium constant (Keq) between tautomers. wuxiapptec.com For instance, calculations can reveal that one tautomer is more stable than another by several kcal/mol, indicating a strong preference for that form. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. analis.com.my A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. analis.com.my FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals to predict how it will interact with other reagents. researchgate.net
Table 2: Example of Frontier Molecular Orbital Energies
This table illustrates typical output from an FMO analysis. Values are hypothetical.
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.5 | Electron-donating capability |
| LUMO | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.0 | Chemical Reactivity/Stability |
Mechanistic Modeling of Reactions
Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into the step-by-step process by which reactants are converted into products. This includes identifying intermediates and the transition states that connect them.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. researchgate.net Locating the precise geometry and energy of a transition state is a primary goal of mechanistic modeling.
Using computational methods, researchers can map out the potential energy surface of a reaction involving this compound. By identifying the transition state structures, the activation energy (the energy difference between the reactants and the transition state) can be calculated. semanticscholar.org The step with the highest activation energy is identified as the rate-determining step of the reaction. semanticscholar.org These calculations are essential for understanding reaction kinetics and for rationalizing why a particular reaction pathway is favored over others.
Many chemical reactions can yield multiple products, and predicting which product will be favored (selectivity) is a significant challenge. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
Computational modeling is a powerful tool for predicting these outcomes. By calculating the activation energies for the transition states leading to different possible products, the favored reaction pathway can be identified. rsc.org The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. For example, in a cycloaddition reaction, DFT calculations can be used to analyze the different possible approaches of the reactants and determine which orientation (leading to a specific regio- and stereoisomer) is energetically preferred. rsc.org Modern approaches may also combine quantum mechanical descriptors with machine learning to enhance the accuracy and speed of selectivity predictions. rsc.orgresearchgate.net
Advanced Spectroscopic Property Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its vibrational and magnetic resonance characteristics. These predictions are typically grounded in Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. anubooks.com By solving the Kohn-Sham equations, DFT can determine the molecule's electron density and, from there, derive various properties, including spectroscopic parameters. anubooks.com
Theoretical Vibrational Frequencies (IR)
The prediction of an infrared (IR) spectrum through computational methods is a standard procedure in modern chemical analysis. It involves calculating the harmonic vibrational frequencies of a molecule, which correspond to the energies of its normal modes of vibration. These calculations are invaluable for assigning the bands observed in an experimental IR spectrum to specific molecular motions.
The process begins with the geometry optimization of the molecule, where an algorithm finds the lowest energy arrangement of the atoms. Following this, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. The eigenvalues of this matrix correspond to the vibrational frequencies, and the eigenvectors describe the atomic displacements for each vibrational mode. psu.edu
DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set (e.g., 6-31G(d) or cc-pVDZ), are commonly employed for these calculations. science.gov It is a known phenomenon that theoretical harmonic frequencies are often higher than the frequencies observed experimentally due to the neglect of anharmonicity and incomplete treatment of electron correlation. acs.orgnih.gov To correct for this systematic overestimation, the calculated frequencies are typically multiplied by an empirical scaling factor, which improves the agreement with experimental data. science.gov A detailed analysis of the potential energy distribution (PED) can then be used to provide a quantitative assignment of each vibrational mode. science.gov
For this compound, a theoretical IR spectrum would reveal characteristic frequencies for its various functional groups. Key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretches of the ketone and ester groups, the C=C stretch of the alkene, and various C-H stretching and bending modes.
Table 1: Representative Theoretical Vibrational Frequencies for this compound Note: The following data are illustrative of typical DFT (e.g., B3LYP/6-31G(d) level) predictions and are not derived from a published study on this specific molecule. Actual values would require a dedicated computational analysis.
| Predicted Frequency (Scaled cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3550 | O-H stretch | Hydroxyl |
| ~3010 | C-H stretch (sp²) | Alkene |
| ~2960 | C-H stretch (sp³) | Methyl |
| ~1725 | C=O stretch | Ester |
| ~1680 | C=O stretch | Ketone |
| ~1640 | C=C stretch | Alkene |
| ~1440 | C-H bend | Methyl |
| ~1250 | C-O stretch | Ester |
NMR Chemical Shift Predictions and Corroboration
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for confirming molecular structures and assigning signals in complex experimental spectra. nih.govnih.gov The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.org
Similar to IR predictions, the first step is the accurate geometry optimization of the molecule. Once the minimum energy structure is obtained, the GIAO method is used to calculate the isotropic magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field. acs.org These absolute shielding values are not directly comparable to experimental chemical shifts.
To convert the calculated shielding constants into the familiar chemical shifts (δ), the shielding constant of a reference compound, typically Tetramethylsilane (TMS), is also calculated at the same level of theory. The chemical shift of a given nucleus is then determined by subtracting its calculated shielding constant from the shielding constant of the reference:
δ_sample = σ_TMS - σ_sample
This procedure effectively cancels out systematic errors in the calculation. acs.org The resulting theoretical chemical shifts can then be directly compared with experimental values. A strong correlation between the predicted and measured shifts provides powerful evidence for the correct structural assignment. mdpi.com Such computational studies are particularly useful for distinguishing between isomers or assigning the signals of complex molecules where experimental data alone might be ambiguous. rsc.org
For this compound, ¹H and ¹³C NMR chemical shifts can be predicted for each unique atomic position. The calculations would reflect the electronic environment of each nucleus, influenced by factors like electronegativity of nearby atoms, hybridization, and magnetic anisotropy.
Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are illustrative of typical DFT-GIAO predictions and are not derived from a published study on this specific molecule. They serve as a guide to the expected values.
¹H NMR Chemical Shift Predictions
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Hydroxyl H (-OH) | Data not available in cited literature |
| Alkene H (=CH-) | Data not available in cited literature |
| Ester Methyl H (-OCH₃) | Data not available in cited literature |
¹³C NMR Chemical Shift Predictions
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | Data not available in cited literature |
| Ketone Carbonyl (C=O) | Data not available in cited literature |
| Hydroxy-bearing Alkene Carbon (=C-OH) | Data not available in cited literature |
| Alkene Carbon (=CH-) | Data not available in cited literature |
| Ester Methyl Carbon (-OCH₃) | Data not available in cited literature |
Applications of Methyl 2z 2 Hydroxy 4 Oxopent 2 Enoate As a Versatile Synthetic Building Block
Precursor in Complex Molecule Synthesis
The unique arrangement of functional groups in methyl (2Z)-2-hydroxy-4-oxopent-2-enoate allows it to serve as a foundational element in the synthesis of a diverse range of more complex molecules, including natural products, heterocyclic systems, and polymer intermediates.
Natural Product Synthesis (non-therapeutic aspects)
While specific examples of the direct incorporation of this compound into non-therapeutic natural products are not extensively documented, its core structure as a β-keto ester is fundamental in organic synthesis. rsc.orggoogle.com β-Keto esters are renowned as crucial building blocks in the assembly of complex natural products due to their ability to undergo a variety of transformations. google.com The reactivity of this compound at both its nucleophilic α-carbon and its multiple electrophilic sites (the ester, the ketone, and the β-carbon of the enoate system) provides a logical basis for its use in constructing intricate carbon skeletons found in nature.
The presence of multiple oxygen-containing functional groups also makes it an ideal precursor for natural products with high oxygenation patterns. Synthetic strategies could foreseeably utilize this compound in bio-inspired syntheses, where its functionalities can be sequentially or selectively modified to build larger, architecturally complex molecules.
Heterocyclic Compound Synthesis (e.g., pyrrolinones, pyrroles)
The 1,4-dicarbonyl relationship between the ketone and the ester carbonyl in this compound makes it an ideal substrate for the synthesis of five-membered heterocyclic rings, such as pyrroles and pyrrolinones. This transformation is classically achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.net
In this context, this compound can react with various primary amines. The reaction proceeds through the initial formation of an enamine or imine intermediate at one carbonyl, followed by an intramolecular cyclization via nucleophilic attack on the second carbonyl, and subsequent dehydration to yield the aromatic pyrrole (B145914) ring. organic-chemistry.orgnih.gov This method is exceptionally valuable for creating substituted pyrroles, which are core structures in many natural products and functional materials. wikipedia.orgorganic-chemistry.org The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the resulting pyrrole, dictated by the choice of the primary amine. wikipedia.org
| Reaction Type | Reactant | Product Class | Key Feature |
|---|---|---|---|
| Paal-Knorr Synthesis | Primary Amine (R-NH₂) | Substituted Pyrroles | Formation of a five-membered aromatic heterocycle via condensation and dehydration. organic-chemistry.org |
| Condensation | Ammonia (NH₃) | Pyrroles / Pyrrolinones | Direct cyclization to form the core heterocyclic structure. wikipedia.org |
Synthesis of Polymer Precursors and Material Science Intermediates
The multiple reactive sites within this compound provide the potential for its use as a monomer in the synthesis of novel polymers. Its ability to undergo polycondensation reactions is based on the presence of the hydroxyl and ester functionalities. For instance, it could theoretically react with a diamine, where one amine group displaces the methoxy (B1213986) group of the ester to form an amide bond, and the other amine group condenses with the ketone. Such reactions could lead to the formation of functionalized polyamide or polyimide materials.
Furthermore, β-keto esters have been utilized in polymer-supported synthesis, indicating their compatibility with polymer chemistry frameworks. google.com The enoate double bond also offers a site for polymerization via radical or conjugate addition mechanisms, suggesting a role in creating cross-linked polymers or functional polymer side-chains. While specific polymers derived from this monomer are not widely reported, its structural analogy to other multifunctional monomers used in polycondensation suggests its viability as a precursor in material science. researchgate.net
Role in Methodological Development in Organic Synthesis
Beyond its role as a building block, this compound serves as a valuable substrate for developing and refining new synthetic methods, particularly those involving carbon-carbon bond formation and asymmetric synthesis.
Development of Novel Carbon-Carbon Bond Forming Reactions
The α,β-unsaturated carbonyl system in this compound makes it a quintessential Michael acceptor. nih.gov The Michael addition, a conjugate 1,4-addition of a nucleophile, is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. masterorganicchemistry.com This reaction allows for the formation of a C-C bond at the β-carbon of the enoate system. masterorganicchemistry.com
A wide array of nucleophiles, including enolates, organocuprates, and amines, can be added to this type of substrate. masterorganicchemistry.com The development of new Michael addition protocols often utilizes substrates like this compound to test the scope and efficiency of new catalysts or reaction conditions. The resulting product, a 1,5-dicarbonyl compound, is itself a versatile intermediate for further transformations, such as intramolecular aldol (B89426) reactions to form cyclic structures.
| Reaction | Role of Compound | Nucleophile Example | Product Type |
|---|---|---|---|
| Michael Addition | Michael Acceptor | Enolates, Organocuprates | 1,5-Dicarbonyl Compound |
| Palladium-catalyzed Additions | Substrate | Palladium Enolates | Functionalized Ketones nih.gov |
Asymmetric Synthesis Methodologies
Creating chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis. This compound is an excellent prochiral substrate for developing asymmetric methodologies. Chirality can be introduced in two primary ways:
Asymmetric Conjugate Addition: The Michael addition can be rendered asymmetric by using a chiral catalyst. mdpi.com Chiral organocatalysts, such as proline derivatives or bifunctional amine-squaramides, can activate the enoate system and guide the nucleophile to attack one face of the double bond preferentially, leading to an enantiomerically enriched product. rsc.org Similarly, chiral metal complexes can coordinate to the substrate and control the stereochemical outcome of the addition. mdpi.commdpi.com
Asymmetric Reduction: Both the ketone and the carbon-carbon double bond can be reduced stereoselectively.
Ketone Reduction: Asymmetric reduction of the ketone to a chiral alcohol can be achieved using chiral catalysts, such as those derived from oxazaborolidines, or through enzymatic methods. scribd.com Biocatalysis using enzymes like alcohol dehydrogenases from baker's yeast can provide high enantioselectivity under mild conditions. scribd.com
Enoate Reduction: The C=C double bond can be reduced asymmetrically using ene-reductases. These enzymes stereospecifically add two hydrogen atoms across the double bond, creating up to two new chiral centers with high fidelity.
The development of these methods is crucial for the synthesis of optically active compounds for various applications.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolinone |
| Pyrrole |
| Diethyl mucate |
Enzymatic Transformations and Metabolic Pathways Involving Analogue Compounds
Microbial Degradation Pathways
Microorganisms have evolved sophisticated enzymatic machinery to degrade a wide variety of aromatic compounds. These degradation pathways are crucial for nutrient cycling and bioremediation. Analogues of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate are central players in these pathways, particularly in the catabolism of catechols and other aromatic precursors.
Role in Aromatic Compound Catabolism (e.g., meta-cleavage pathways)
A major mechanism for the microbial degradation of aromatic compounds is the meta-cleavage pathway of catechol. qmul.ac.uk This pathway is employed by various bacteria, including species of Pseudomonas, to break down aromatic rings. uniprot.org In this pathway, catechol is first cleaved by the enzyme catechol 2,3-dioxygenase to produce 2-hydroxymuconic semialdehyde. qmul.ac.uk This intermediate is then further processed through a series of enzymatic reactions.
One of the key downstream enzymes in this pathway is 2-oxopent-4-enoate (B1242333) hydratase. qmul.ac.uk This enzyme is involved in the degradation of a wide array of aromatic compounds, including phenylalanine, benzoate, biphenyl, toluene, and xylene. genome.jp The product of the preceding enzymatic step, (2Z)-2-hydroxypenta-2,4-dienoate (the tautomer of 2-oxopent-4-enoate), serves as the substrate for 2-oxopent-4-enoate hydratase. genome.jpexpasy.org The action of this enzyme is a critical step in channeling the breakdown products of aromatic rings into central metabolism, ultimately leading to the formation of pyruvate (B1213749) and acetaldehyde. qmul.ac.uk In some microorganisms, the enzymes of the meta-cleavage pathway, including 2-oxopent-4-enoate hydratase, are encoded on plasmids, such as the TOL plasmid in Pseudomonas putida.
Enzymatic Hydration and Dehydration Reactions (e.g., 2-Oxopent-4-enoate Hydratase)
2-Oxopent-4-enoate hydratase (EC 4.2.1.80), also known as 2-keto-4-pentenoate hydratase, is a key enzyme in the meta-cleavage pathway that catalyzes the reversible hydration of its substrate. genome.jpexpasy.org The systematic name for this enzyme is (S)-4-hydroxy-2-oxopentanoate hydro-lyase. genome.jp It facilitates the addition of a water molecule to (2Z)-2-hydroxypenta-2,4-dienoate to form (S)-4-hydroxy-2-oxopentanoate. expasy.org
Interestingly, the enzyme was initially named with the understanding that its substrate was 2-oxopent-4-enoate. genome.jpexpasy.org However, subsequent research revealed that the true substrate is its tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. genome.jpexpasy.org The enzyme also exhibits some activity towards cis-2-oxohex-4-enoate, though it is less efficient and shows no activity towards the trans-isomer, indicating a degree of substrate specificity. expasy.org
Stereochemical Aspects of Enzymatic Biotransformations
Enzymatic reactions are renowned for their high degree of stereospecificity, and the transformations within the meta-cleavage pathway are no exception. The hydration reaction catalyzed by 2-oxopent-4-enoate hydratase is a stereospecific process. The enzyme specifically produces the L(S)-enantiomer of 4-hydroxy-2-oxopentanoate. This stereochemical control is crucial for the subsequent steps in the metabolic pathway, as the downstream enzymes are also stereospecific.
The biological activity of the hydroxy acid product is dependent on its absolute configuration, with the L-(S)-4-hydroxy-2-oxohexanoate being the biologically active enantiomer in related reactions. This highlights the importance of enzymatic stereospecificity in ensuring the efficiency and fidelity of metabolic pathways.
Mechanistic Insights into Enzyme-Substrate Interactions (non-human physiological impact)
The catalytic mechanism of 2-oxopent-4-enoate hydratase and its interaction with its substrate provide insights into the fundamental principles of enzyme function. This enzyme belongs to the lyase family, specifically the hydro-lyases, which cleave carbon-oxygen bonds. genome.jp
Research on 2-hydroxypentadienoic acid hydratase from Escherichia coli, an analogue, has shed light on the catalytic mechanism. The enzyme requires a divalent metal ion for its activity, with manganese (Mn²⁺) being optimal, although magnesium (Mg²⁺) can also serve as a cofactor. uniprot.org The proposed mechanism involves the tautomerization of the substrate to 2-ketopent-3-enoic acid within the active site, followed by the conjugate addition of a water molecule. This is supported by the potent inhibition of the enzyme by sodium oxalate (B1200264), an analogue of a possible reaction intermediate.
Further studies have indicated the importance of specific amino acid residues for catalysis. Evidence suggests that both cysteine and tryptophan residues are essential for the enzyme's function. The enzyme from Pseudomonas sp. is strongly inhibited by various metal ions such as Fe²⁺, Fe³⁺, Ag⁺, and Cu²⁺. uniprot.org It exhibits optimal activity at a pH of 7.5 and is stable in a pH range of 5.0 to 8.0. uniprot.org In some organisms, 2-oxopent-4-enoate hydratase forms a complex with 2-oxo-3-hexenedioate decarboxylase, which may facilitate the efficient channeling of the unstable intermediate between the two enzymes. genome.jp
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while more advanced techniques reveal connectivity and stereochemistry.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental picture of the compound's structure.
The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the vinylic proton (=CH-) would appear at a lower field compared to the methyl protons due to the deshielding effect of the double bond and adjacent carbonyl group. The hydroxyl proton (-OH) signal is often broad and its position can vary depending on solvent and concentration. The methyl protons of the acetyl group (-COCH₃) and the ester group (-OCH₃) would appear as sharp singlets at characteristic chemical shifts.
The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom gives a distinct signal. The carbonyl carbons of the ketone and ester functionalities would be observed at the lowest field (highest ppm values) due to their significant deshielding. The sp²-hybridized carbons of the double bond would also have characteristic downfield shifts. The methyl carbons would appear at the highest field (lowest ppm values).
Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COCH₃ | 2.1 - 2.4 | Singlet |
| -OCH₃ | 3.7 - 3.9 | Singlet |
| =CH- | 5.8 - 6.2 | Singlet |
| -OH | Variable (e.g., 4.0 - 6.0) | Broad Singlet |
Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -COCH₃ | 25 - 35 |
| -OCH₃ | 50 - 55 |
| =CH- | 110 - 120 |
| =C(OH)- | 155 - 165 |
| Ester C=O | 165 - 175 |
| Ketone C=O | 195 - 205 |
Variable-Temperature NMR for Tautomeric Studies
This compound, being a β-keto enol system, has the potential to exist in equilibrium with its keto tautomer, methyl 2,4-dioxopentanoate. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic equilibria.
By acquiring NMR spectra at different temperatures, the equilibrium constant between the tautomers can be determined. If the rate of interconversion is slow on the NMR timescale, separate signals for both tautomers would be observed. As the temperature is increased, the rate of interconversion may increase, leading to coalescence of the signals. The relative integration of the signals at different temperatures allows for the calculation of thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the tautomerization process. Generally, the enol form is stabilized by intramolecular hydrogen bonding, and its population may change with temperature and solvent polarity.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For a related compound, it would show a correlation between adjacent protons, helping to piece together fragments of the molecule. In the case of this compound, this technique would primarily be used to confirm the absence of couplings for the singlet protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra, respectively.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for monitoring the progress of reactions in which it is a reactant or product.
Carbonyl and Hydroxyl Stretching Frequencies Analysis
The IR spectrum is dominated by absorptions corresponding to the stretching vibrations of the various bonds. For this compound, the most diagnostic peaks are those of the carbonyl (C=O) and hydroxyl (O-H) groups.
Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the enolic hydroxyl group. The broadness is due to hydrogen bonding.
Carbonyl (C=O) Stretches: The molecule contains two different carbonyl groups: an α,β-unsaturated ketone and an α,β-unsaturated ester. These will give rise to strong absorption bands in the carbonyl region of the spectrum (1650-1750 cm⁻¹). The ketone C=O stretch is typically found around 1680-1700 cm⁻¹, while the ester C=O stretch is expected at a higher frequency, around 1715-1730 cm⁻¹. The conjugation with the double bond lowers the frequency of these stretches compared to their saturated counterparts.
Interactive Data Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H (sp³ stretch) | 2900 - 3000 | Medium |
| C=O (ester, conjugated) | 1715 - 1730 | Strong |
| C=O (ketone, conjugated) | 1680 - 1700 | Strong |
| C=C (stretch) | 1620 - 1650 | Medium |
| C-O (stretch) | 1000 - 1300 | Strong |
Monitoring Reaction Progress
IR spectroscopy can be used to monitor reactions involving this compound by observing the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction where the hydroxyl group is derivatized (e.g., etherification), the disappearance of the broad O-H stretch would be a clear indicator that the reaction is proceeding. Similarly, if the carbonyl groups were to be reduced, the strong C=O stretching bands would decrease in intensity and eventually disappear, while a new O-H stretching band (from the resulting alcohol) would appear. This real-time monitoring capability makes IR spectroscopy a valuable tool in synthetic chemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of chemical compounds.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
No published high-resolution mass spectrometry data for this compound could be located. Such data would be essential for unequivocally determining its elemental composition by providing a highly accurate mass measurement, which allows for the calculation of a unique molecular formula.
LC-MS and GC-MS for Mixture Analysis and Reaction Monitoring
There are no specific studies or application notes available that detail the use of Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. These techniques would be theoretically applicable for separating this compound from a mixture and monitoring its formation or consumption in a chemical reaction, but no practical examples have been documented in the searched sources.
Chromatography for Purity Assessment and Isolation
Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of a compound, and for its isolation.
High-Performance Liquid Chromatography (HPLC)
Specific High-Performance Liquid Chromatography (HPLC) methods for the purity assessment or isolation of this compound have not been described in the available literature. A validated HPLC method would require details on the stationary phase, mobile phase composition, flow rate, and detector settings, none of which are publicly documented for this compound.
Gas Chromatography (GC)
Information regarding the analysis of this compound by Gas Chromatography (GC) is not available. For a compound of this nature, derivatization might be necessary to increase its volatility and thermal stability for successful GC analysis. However, no such procedures or resulting chromatograms have been reported.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into methyl (2Z)-2-hydroxy-4-oxopent-2-enoate would likely prioritize the establishment of green synthetic routes. This would involve the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. Methodologies such as biocatalysis or catalysis by earth-abundant metals could be explored to improve the sustainability of its synthesis.
Exploration of Novel Reactivity Patterns and Catalytic Systems
Understanding the inherent reactivity of this compound is crucial for its application in organic synthesis. Future studies would be expected to map its reactivity with a diverse range of reagents and under various conditions. This could unveil novel chemical transformations and expand its utility as a synthetic building block. The development of specific catalytic systems to control the stereochemistry and regiochemistry of its reactions would be a significant advancement.
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The intersection of computational science and chemistry offers powerful tools for accelerating research. In the context of this compound, machine learning algorithms could be trained to predict its reactivity and to identify optimal conditions for its synthesis and subsequent transformations. This data-driven approach has the potential to reduce the experimental workload and to uncover non-intuitive reaction pathways.
Bio-inspired Chemical Synthesis Utilizing this compound
Nature often provides inspiration for the synthesis of complex molecules. The structural motifs present in this compound could potentially be utilized in bio-inspired syntheses of natural products or their analogues. Future research could explore its role as a key intermediate in the construction of biologically active molecules, mimicking biosynthetic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, and how can purity be validated?
- Methodology : Begin with a retro-synthetic analysis to identify viable precursors (e.g., keto-enol tautomerization or esterification of hydroxylated intermediates). Optimize reaction conditions (solvent polarity, temperature, catalyst) to favor the (Z)-isomer, as steric and electronic factors influence stereoselectivity . Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (C18 column, UV detection at 220 nm) and NMR (1H/13C, COSY for confirming stereochemistry) .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
- Methodology : Conduct accelerated stability studies by storing samples at varying temperatures (4°C, 25°C, 40°C), pH buffers (3–9), and light exposure (UV vs. dark). Monitor degradation via LC-MS every 7 days for 4 weeks. Use kinetic modeling (Arrhenius equation for temperature dependence) to extrapolate shelf-life . Note discrepancies in literature data due to solvent impurities or incomplete exclusion of oxygen .
Q. What spectroscopic techniques are most effective for characterizing the keto-enol tautomerism of this compound?
- Methodology : Employ variable-temperature NMR (VT-NMR) in DMSO-d6 to track tautomeric shifts. IR spectroscopy (1600–1800 cm⁻¹ range) identifies carbonyl stretching modes. Compare computational data (DFT calculations for tautomer energy differences) with experimental results to resolve contradictions in reported tautomer ratios .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate predictions experimentally via reactions with Grignard reagents or amines, monitoring regioselectivity via GC-MS. Address discrepancies between predicted and observed products by adjusting solvation models (e.g., PCM vs. SMD) .
Q. What are the environmental fate and biodegradation pathways of this compound in aquatic systems?
- Methodology : Design microcosm experiments with sediment-water systems under aerobic/anaerobic conditions. Track degradation via LC-HRMS and isotope labeling (14C-tracing). Use QSAR models to predict metabolite toxicity. Compare results with analogous compounds (e.g., methyl 2-hydroxy-4-methylpentanoate) to identify structure-degradability relationships .
Q. How does the compound interact with biological macromolecules (e.g., enzymes or DNA) in vitro?
- Methodology : Perform fluorescence quenching assays with bovine serum albumin (BSA) to study binding affinity. For DNA interaction, use ethidium bromide displacement assays and circular dichroism (CD) spectroscopy. Molecular docking (AutoDock Vina) identifies potential binding pockets, while MD simulations (GROMACS) assess stability of complexes .
Q. What experimental strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?
- Methodology : Systematically vary metal ions (e.g., Cu²⁺ vs. Zn²⁺) and ligand-to-metal ratios. Characterize complexes via X-ray crystallography (single-crystal XRD) and cyclic voltammetry. Use factorial design (ANOVA) to isolate variables (pH, solvent) contributing to divergent catalytic efficiencies in oxidation reactions .
Methodological Notes
- Data Contradictions : Discrepancies in stability or reactivity often arise from unaccounted variables (e.g., trace metal contaminants in solvents, inconsistent drying protocols). Replicate experiments under strictly controlled conditions and report metadata (e.g., solvent batch, humidity) .
- Statistical Rigor : Apply multivariate analysis (PCA or PLS) to datasets with >3 variables. For small sample sizes, use non-parametric tests (Mann-Whitney U) to avoid type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
